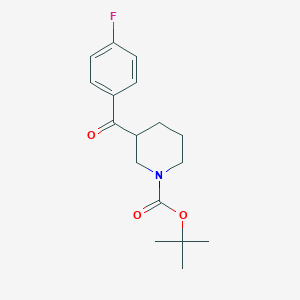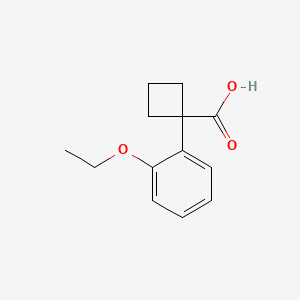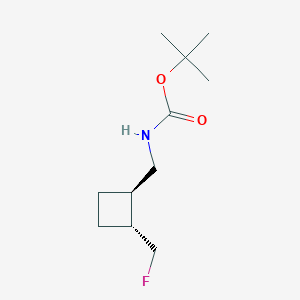![molecular formula C15H23NO3 B13500979 [(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a benzyl group and a hydroxy-methylhexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-hydroxy-5-methylhexan-3-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Benzyl chloroformate+N-(1-hydroxy-5-methylhexan-3-yl)amine→Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl N-(1-oxo-5-methylhexan-3-yl)carbamate.
Reduction: Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor due to its carbamate structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This mechanism is similar to that of other carbamate-based inhibitors, which target serine hydrolases and other enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the hydroxy-methylhexyl group.
N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Lacks the benzyl group.
Ethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Has an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to the presence of both a benzyl group and a hydroxy-methylhexyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-12(2)10-14(8-9-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3,(H,16,18) |
InChI Key |
LKCRSHGMAUTMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)

![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)







![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
amine](/img/structure/B13500983.png)
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
